molecular formula C18H28N4O3S B2918396 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235039-83-4

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2918396
CAS RN: 1235039-83-4
M. Wt: 380.51
InChI Key: DSSTUQUUWYPVIJ-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds that contain an oxalamide (C2H2N2O2) as part of their structure. These are organic compounds containing an oxamic acid amide derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxalamide group, a piperidine ring, and a thiophene ring. Each of these groups would contribute to the overall structure and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase its solubility in water, while the aromatic thiophene could contribute to its stability .

Scientific Research Applications

Targeted Protein Degradation

This compound can serve as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation . The rigidity introduced by such linkers can significantly affect the three-dimensional orientation of the degrader, influencing the formation of the ternary complex necessary for the ubiquitination and subsequent degradation of target proteins.

Synthetic Medicinal Chemistry

The piperidine moiety within the compound is a valuable building block in medicinal chemistry. Piperidine derivatives are crucial for constructing a wide range of drugs due to their prevalence in bioactive molecules . This compound could be used to synthesize novel therapeutic agents with potential applications across various diseases.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the properties and potential applications of this compound. This could include detailed studies of its synthesis, reactivity, and mechanism of action .

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-18(2,3)21-17(25)22-8-6-13(7-9-22)11-19-15(23)16(24)20-12-14-5-4-10-26-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSTUQUUWYPVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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